molecular formula C7H4FN3O B8048804 7-fluoro-1H-1,2,3-benzotriazin-4-one

7-fluoro-1H-1,2,3-benzotriazin-4-one

Cat. No.: B8048804
M. Wt: 165.12 g/mol
InChI Key: YTCNVRVBGUGSDX-UHFFFAOYSA-N
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Description

7-fluoro-1H-1,2,3-benzotriazin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-fluoro-1H-1,2,3-benzotriazin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically, the synthesis involves a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. For instance, one common method might involve the reaction of intermediate compounds under controlled conditions to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity. Industrial production methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-fluoro-1H-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications and are often studied to understand the compound’s reactivity and stability .

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions could use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones .

Scientific Research Applications

7-fluoro-1H-1,2,3-benzotriazin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. In industry, the compound might be used in the production of materials, pharmaceuticals, or other chemical products .

Mechanism of Action

The mechanism of action of 7-fluoro-1H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: 7-fluoro-1H-1,2,3-benzotriazin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or functional groups. For example, compounds with similar reactivity or biological activity can provide insights into the unique properties of this compound .

Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, stability, or biological activity compared to similar compounds.

Properties

IUPAC Name

7-fluoro-1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCNVRVBGUGSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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